DL-o-Tyrosine DL-o-Tyrosine 2-hydroxyphenylalanine is a phenylalanine derivative that is phenylalanine carrying a hydroxy substituent at position 2 on the benzene ring. It is a phenylalanine derivative, a member of phenols and a non-proteinogenic alpha-amino acid.
Brand Name: Vulcanchem
CAS No.: 2370-61-8
VCID: VC21538886
InChI: InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)
SMILES: C1=CC=C(C(=C1)CC(C(=O)O)N)O
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

DL-o-Tyrosine

CAS No.: 2370-61-8

Cat. No.: VC21538886

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

DL-o-Tyrosine - 2370-61-8

CAS No. 2370-61-8
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name 2-amino-3-(2-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)
Standard InChI Key WRFPVMFCRNYQNR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(C(=O)O)N)O
Canonical SMILES C1=CC=C(C(=C1)CC(C(=O)O)N)O
Melting Point 262 °C

Chemical and Physical Properties

Structural Characteristics

DL-o-Tyrosine features a phenyl ring with a hydroxyl group at the ortho position, an alpha-amino group, and a carboxylic acid group. This structure can be represented as 2-hydroxy-phenyl-alanine, distinguishing it from the para isomer (4-hydroxy-phenyl-alanine) found in proteins. The presence of both D and L enantiomers in the racemic mixture results from the chiral carbon atom in the amino acid backbone .

Chemical Properties

The chemical reactivity of DL-o-Tyrosine is influenced by its functional groups:

  • The carboxylic acid group can undergo esterification and amidation

  • The amino group can react with carbonyl compounds, acids, and alkylating agents

  • The phenolic hydroxyl group can participate in oxidation reactions and form ethers and esters

The ortho positioning of the hydroxyl group creates distinct chemical properties compared to para-tyrosine, potentially affecting reaction rates and mechanisms with various enzymes and chemical reagents .

Synthesis Methods

Purification Methods

After synthesis, DL-o-Tyrosine typically requires purification steps that may include:

  • Recrystallization

  • Ion-exchange chromatography

  • Filtration and washing procedures

These purification methods help ensure the removal of impurities and byproducts from the synthesis reactions, resulting in a high-purity product suitable for research and commercial applications.

Research Applications

Biochemical Studies

DL-o-Tyrosine serves as a valuable tool in biochemical research, particularly for investigating:

  • Protein synthesis mechanisms and the effects of non-standard amino acid incorporation

  • Enzyme activity and substrate specificity studies

  • Structure-activity relationships in proteins and peptides

  • Metabolic pathways involving amino acids and their derivatives

Neurological Research

Given its potential role in neurotransmitter synthesis, DL-o-Tyrosine may be used in research focused on:

  • Dopamine pathway investigations

  • Neurological disorder models

  • Cognitive function studies

  • Development of novel therapeutics targeting catecholamine-related conditions

Researchers can use DL-o-Tyrosine to study how structural variations in amino acids affect biochemical pathways, potentially leading to insights about enzyme specificity and the biological significance of different isomers.

Industry SectorApplicationsProposed Mechanisms
Dietary SupplementsMood enhancement, cognitive function supportPrecursor to neurotransmitters like dopamine
PharmaceuticalsNeurological disorder treatments, modified peptidesModulation of neurotransmitter synthesis, unique pharmacological properties
Food IndustryFlavor enhancement, nutritional fortificationAmino acid supplementation, sensory properties
CosmeticsSkincare products, anti-aging formulationsAntioxidant activity, protection against oxidative stress

Comparison with Other Tyrosine Isomers

Structural Differences

DL-o-Tyrosine differs from other tyrosine isomers primarily in the position of the hydroxyl group on the phenyl ring:

  • o-Tyrosine: Hydroxyl group at the 2-position (ortho)

  • m-Tyrosine: Hydroxyl group at the 3-position (meta)

  • p-Tyrosine: Hydroxyl group at the 4-position (para) - this is the common form found in proteins

Additionally, the "DL" designation indicates a racemic mixture, unlike the naturally occurring L-form found in proteins .

Biochemical Activity Differences

The position of the hydroxyl group significantly affects the biochemical behavior of tyrosine isomers:

  • Enzyme recognition and binding affinities differ between isomers

  • Metabolic pathways may process different isomers at varying rates

  • Incorporation into proteins and peptides may be affected by isomer structure

  • Antioxidant properties may vary based on hydroxyl positioning

Further research is needed to fully characterize the specific differences in biochemical activity between DL-o-Tyrosine and other tyrosine isomers.

Future Research Directions

Technological Applications

Emerging technological applications for DL-o-Tyrosine may include:

  • Use in biosensors and diagnostic tools

  • Incorporation into biomaterials with specific functional properties

  • Development of new pharmaceutical formulations targeting neurological conditions

  • Creation of specialized nutritional products for cognitive enhancement

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